[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine
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Overview
Description
[9-(Cyclopropylmethyl)-9-azabicyclo[331]nonan-3-yl]methanamine is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of maleimides with N-tosylhydrazones, catalyzed by palladium. This reaction provides a practical route to the desired azabicyclo compound with high yields and diastereoselectivities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using photochemical methods with noble-metal-free nanomaterials as catalysts.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Light-absorbing semiconductors and noble-metal-free nanomaterials.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines or alcohols.
Scientific Research Applications
[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
8-Azabicyclo[3.2.1]octane: Another related compound with a different ring structure and potential biological activities.
Uniqueness
What sets [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine apart is its specific cyclopropylmethyl group, which can impart unique chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets or influence its reactivity in chemical reactions.
Properties
Molecular Formula |
C13H24N2 |
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Molecular Weight |
208.34 g/mol |
IUPAC Name |
[9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine |
InChI |
InChI=1S/C13H24N2/c14-8-11-6-12-2-1-3-13(7-11)15(12)9-10-4-5-10/h10-13H,1-9,14H2 |
InChI Key |
ODTCKUVAXHEKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3CC3)CN |
Origin of Product |
United States |
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